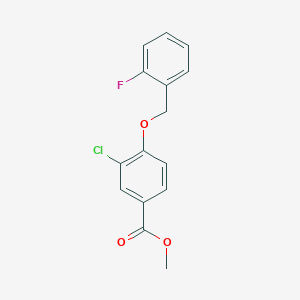
3-(2,2-Dimethylthietan-3-yl)-1,1-diethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Dimethylthietan-3-yl)-1,1-diethylurea is a synthetic compound that belongs to the class of heterocyclic compounds containing a thietane ring Thietane is a four-membered sulfur-containing ring, which is known for its unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethylthietan-3-yl)-1,1-diethylurea typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethylthiirane with diethylamine in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to a specific temperature to facilitate the cyclization process, resulting in the formation of the thietane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dimethylthietan-3-yl)-1,1-diethylurea undergoes various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of thiols or thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thietane ring is opened by nucleophiles such as amines or thiols, resulting in the formation of substituted thietane derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Substituted thietane derivatives.
Scientific Research Applications
3-(2,2-Dimethylthietan-3-yl)-1,1-diethylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of sulfur-containing polymers and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of novel therapeutic agents.
Medicine: Explored for its potential use in drug design and development. Its unique structure allows for the modification of pharmacokinetic and pharmacodynamic properties of drug candidates.
Industry: Utilized in the production of specialty chemicals and advanced materials. It is also used in the formulation of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethylthietan-3-yl)-1,1-diethylurea involves its interaction with specific molecular targets and pathways. The thietane ring’s sulfur atom can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in the inhibition or activation of specific biochemical pathways, depending on the target. The compound’s unique structure allows it to penetrate cell membranes and reach intracellular targets, enhancing its efficacy in biological systems.
Comparison with Similar Compounds
Similar Compounds
Thiirane derivatives: Compounds containing a three-membered sulfur-containing ring. They share similar reactivity but differ in ring strain and stability.
Thietane derivatives: Other thietane-containing compounds with different substituents on the ring. They exhibit similar chemical properties but may have different biological activities.
Oxetane derivatives: Compounds containing a four-membered oxygen-containing ring. They are structurally similar but differ in their reactivity and applications.
Uniqueness
3-(2,2-Dimethylthietan-3-yl)-1,1-diethylurea is unique due to its specific substitution pattern on the thietane ring, which imparts distinct chemical and biological properties. The presence of the diethylurea moiety enhances its solubility and stability, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H20N2OS |
|---|---|
Molecular Weight |
216.35 g/mol |
IUPAC Name |
3-(2,2-dimethylthietan-3-yl)-1,1-diethylurea |
InChI |
InChI=1S/C10H20N2OS/c1-5-12(6-2)9(13)11-8-7-14-10(8,3)4/h8H,5-7H2,1-4H3,(H,11,13) |
InChI Key |
RUEZCTRAZDQGTO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)NC1CSC1(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Amino-6-isopropylthieno[2,3-b]pyridin-2-yl)ethanone](/img/structure/B13009786.png)
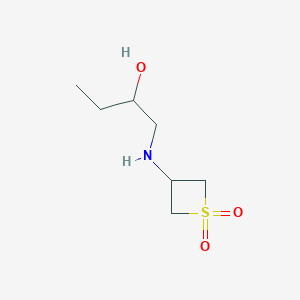
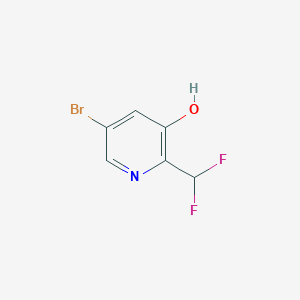
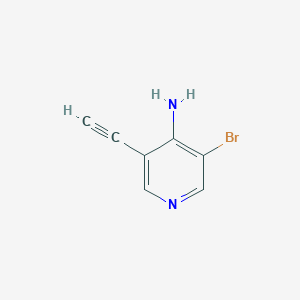
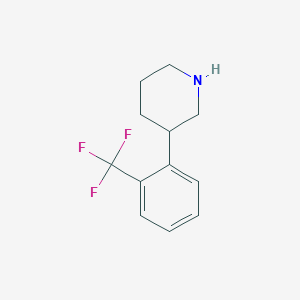
![(1R,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine](/img/structure/B13009820.png)

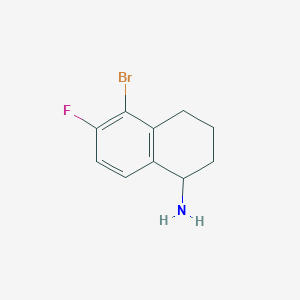

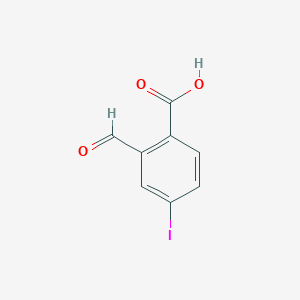
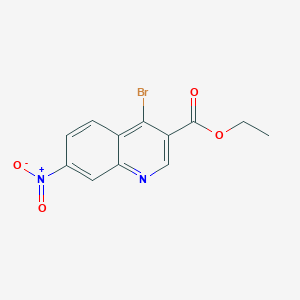
![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylicacid](/img/structure/B13009866.png)
![Methyl(1R,2R,3R,5R)-2-hydroxybicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13009872.png)
